9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-
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Overview
Description
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-, also known as Emodin, is a naturally occurring anthraquinone derivative. It is found in various plants, fungi, and lichens. This compound has been extensively studied for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 1,3,8-trihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as the roots of Rheum palmatum (Chinese rhubarb) or the bark of Frangula alnus (alder buckthorn). The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of dihydroanthraquinones.
Substitution: Formation of halogenated anthraquinones.
Scientific Research Applications
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Used as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It inhibits specific enzymes such as tyrosine kinases and topoisomerases.
Pathways Involved: It modulates signaling pathways related to apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Trihydroxy-6-methyl-anthraquinone
- 6-Methyl-1,3,8-trihydroxy-anthraquinone
- Archin
- Emodol
- Frangula-emodin
- Frangulic acid
- Rheum emodin
1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione: (Emodin)
Uniqueness
9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .
Properties
CAS No. |
144686-00-0 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3,5,8-trihydroxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-4-7(16)5-8-11(6)15(20)13-10(18)3-2-9(17)12(13)14(8)19/h2-5,16-18H,1H3 |
InChI Key |
KODJTIOEJGOFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
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